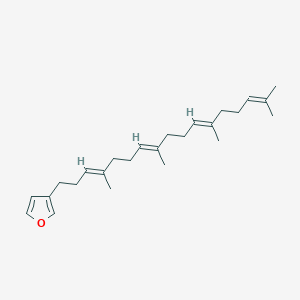![molecular formula C17H13N5 B1256650 3-[2-(4-Methylphenyl)-5-tetrazolyl]quinoline](/img/structure/B1256650.png)
3-[2-(4-Methylphenyl)-5-tetrazolyl]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(4-methylphenyl)-5-tetrazolyl]quinoline is a member of tetrazoles.
Wissenschaftliche Forschungsanwendungen
Alternative to Benzidine in Dye Synthesis
A study by Krishnan, Sekar, and Seshadri (1986) explored the synthesis of 7-Amino-3-(4-aminophenyI)quinoline and its use as an alternative to benzidine in dye production. This research indicated its potential for creating disazo and trisazo acid and direct dyes, showcasing the differential reactivity of its tetrazonium salt. This suggests that compounds similar to 3-[2-(4-Methylphenyl)-5-tetrazolyl]quinoline could be useful in dye manufacturing as safer alternatives to traditional components (Krishnan, Sekar, & Seshadri, 1986).
Anticancer and Antifungal Properties
Shaikh et al. (2017) synthesized tetrazolylmethyl quinoline compounds, which included 3-[2-(4-Methylphenyl)-5-tetrazolyl]quinoline variants, to investigate their anticancer and antifungal properties. Their study demonstrated significant growth inhibition in specific cancer cell lines and moderate antifungal activities, highlighting the compound's potential in pharmaceutical research (Shaikh et al., 2017).
Genotoxicity Studies
Research by Barnes et al. (1985) on analogs of quinoline, such as 2-amino-3-methylimidazo[4,5-f]quinoline, has provided insights into their genotoxicity. These studies contribute to understanding the biological effects and potential hazards of quinoline derivatives, which could be relevant for assessing the safety profile of 3-[2-(4-Methylphenyl)-5-tetrazolyl]quinoline (Barnes et al., 1985).
Fluorophore Applications in Biochemistry
Aleksanyan and Hambardzumyan (2013) noted the efficiency of quinoline derivatives as fluorophores, widely used in biochemistry and medicine for studying various biological systems. Given the structural similarity, 3-[2-(4-Methylphenyl)-5-tetrazolyl]quinoline could potentially serve similar purposes (Aleksanyan & Hambardzumyan, 2013).
Anti-inflammatory and Antibacterial Agents
A study by Bekhit et al. (2004) on tetrazolo[1,5-a]quinoline derivatives revealed their potential as anti-inflammatory and antibacterial agents. This suggests that 3-[2-(4-Methylphenyl)-5-tetrazolyl]quinoline could have similar medicinal applications (Bekhit et al., 2004).
Eigenschaften
Produktname |
3-[2-(4-Methylphenyl)-5-tetrazolyl]quinoline |
|---|---|
Molekularformel |
C17H13N5 |
Molekulargewicht |
287.32 g/mol |
IUPAC-Name |
3-[2-(4-methylphenyl)tetrazol-5-yl]quinoline |
InChI |
InChI=1S/C17H13N5/c1-12-6-8-15(9-7-12)22-20-17(19-21-22)14-10-13-4-2-3-5-16(13)18-11-14/h2-11H,1H3 |
InChI-Schlüssel |
SQNTWOJUKZHXKP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2N=C(N=N2)C3=CC4=CC=CC=C4N=C3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



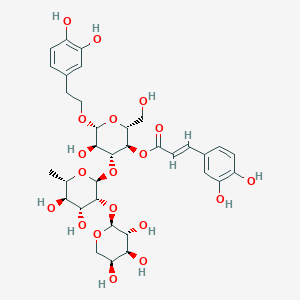
![5-Hydroxy-6-methoxy-3-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B1256569.png)
![(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(1R)-1-[(1R,2R)-2-methyl-2-[(2R)-3-methylbutan-2-yl]cyclopropyl]ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1256570.png)

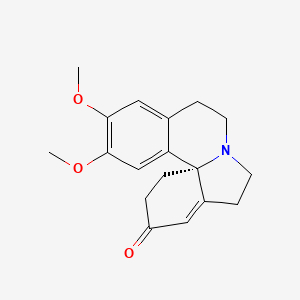
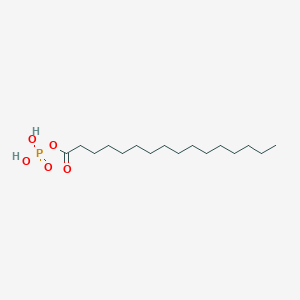
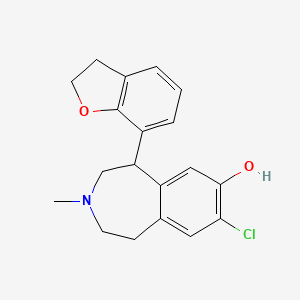
![1-[3,3-Dimethyl-2-(pyrrolidin-1-ylmethyl)piperidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B1256581.png)
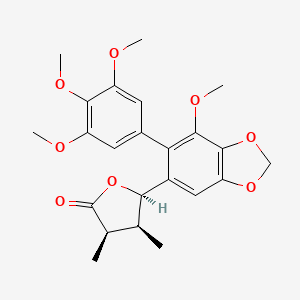



![10-[5-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde](/img/structure/B1256586.png)
